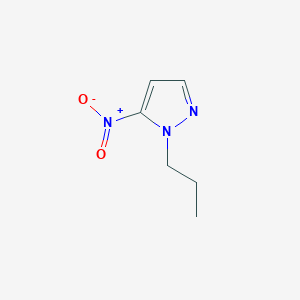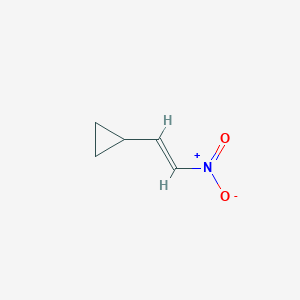
2-氨基-3-(2-甲基-1,3-苯并恶唑-5-基)丙酸
描述
This compound belongs to the class of organic compounds known as alpha amino acid amides . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .
Synthesis Analysis
A new series of benzoxazole analogues was synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds were confirmed by IR, 1 H/ 13 C-NMR, mass . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho -esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .Molecular Structure Analysis
Benzoxazole is a bicyclic planar molecule . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization .Chemical Reactions Analysis
There has been a large upsurge in the synthesis of benzoxazole via different pathways . In 2020, Nguyen and co-authors introduced eosin Y as an effective photocatalyst to prepare benzoxazole derivatives . The reaction between 2-aminophenol and aldehyde in methyl cyanide or DMSO solvent using K 2 CO 3 as a base and TBHP (tert-butyl-hydroperoxide) oxidant was exposed to radiation under argon with a blue LED .Physical And Chemical Properties Analysis
The empirical formula of a similar compound, 2-methyl-1,3-benzoxazol-5-amine, is C8H8N2O . Its CAS Number is 72745-76-7 and its molecular weight is 148.16 .科学研究应用
生物合成和化学性质
苯并恶唑,包括类似于 2-氨基-3-(2-甲基-1,3-苯并恶唑-5-基)丙酸的衍生物,通过各种化学过程合成,并且由于其重要的药理活性,对药物化学研究产生了深远的影响(Özil & Menteşe, 2020)。微波辅助合成等合成方法因其在生产苯并恶唑衍生物方面的效率而备受关注,突出了它们在材料科学和药物化学中的重要性。
生物和药理潜力
苯并恶唑家族中的化合物,包括 2-氨基-3-(2-甲基-1,3-苯并恶唑-5-基)丙酸类似物,因其多样化的生物活性而受到研究。例如,2-胍基苯并恶唑,一个相关的组,因其细胞毒性、通过血管生成抑制细胞增殖和凋亡等药理活性而被审查为其潜在治疗剂(Rosales-Hernández 等,2022)。这些研究表明苯并恶唑衍生物在开发用于各种治疗应用的新药效团方面的潜力。
抗菌性能和农业应用
苯并噁嗪类化合物,其结构与苯并恶唑相似,在植物对微生物威胁的防御中发挥着重要作用。它们已在多种农作物中被发现,并具有作为抗菌支架的潜力(de Bruijn, Gruppen, & Vincken, 2018)。这些化合物的抗菌活性,加上它们存在于重要的农作物中,突出了它们在增强作物保护和粮食安全方面的效用。
吸附性能和环境应用
苯并恶唑衍生物,包括与 2-氨基-3-(2-甲基-1,3-苯并恶唑-5-基)丙酸相似的衍生物,的吸附行为已在环境科学中得到研究。研究探索了它们与土壤、有机质和矿物质的相互作用,提供了对它们的环境归宿和在污染控制和环境修复中的潜在应用的见解(Werner, Garratt, & Pigott, 2012)。
总之,2-氨基-3-(2-甲基-1,3-苯并恶唑-5-基)丙酸及其相关苯并恶唑衍生物的科学研究应用跨越了药物化学、药理学、农业和环境科学。它们多样的生物活性和化学性质使它们成为这些领域进一步研究的宝贵课题。有关更多人工智能驱动的见解,请访问 consensus.app。
2-氨基-3-(2-甲基-1,3-苯并恶唑-5-基)丙酸及其衍生物的科学研究应用由于其多样的化学性质和生物活性而涵盖广泛的领域。在这里,我们探讨了这些化合物找到应用的一些关键领域:
1. 恶唑啉衍生物的合成和表征
恶唑啉化合物,包括 2-(氨基苯基)-2-恶唑啉,是通过异萨妥酸酐与氨基醇反应合成的。由于其手性和非手性性质,这些化合物在各种化学合成和应用中具有重要意义。在这些反应中有效使用 ZnCl2 作为路易斯酸催化剂突出了该化合物在促进有机合成过程中的效用 (Button & Gossage, 2003)。
2. PPARgamma 激动剂开发
该化合物及其衍生物因其作为 PPARgamma 激动剂的潜力而受到探索,在药物化学中显示出显着的希望,特别是对于抗糖尿病应用。围绕这些化合物的苯基烷基醚部分的构效关系研究导致了有效且选择性的 PPARgamma 激动剂的开发,这些激动剂具有改善的水溶性,证明了它们在治疗应用中的潜力 (Collins 等,1998)。
3. 医用应用的水凝胶改性
用各种胺改性的辐射诱导聚乙烯醇/丙烯酸水凝胶,包括 2-氨基-3-(4-羟基苯基)丙酸,显示出增强的溶胀度和热稳定性。由于其改进的物理性能和生物相容性,这些改性使水凝胶适用于各种医疗应用,例如药物递送系统或伤口敷料 (Aly & El-Mohdy, 2015)。
4. 合成用于生物测定的荧光衍生物
该化合物的衍生物已被合成以产生强荧光的氨基酸衍生物,这些衍生物由于其发射特性而可用于生物测定。此类化合物可以进一步修饰以产生蓝色苯并[a]吩恶嗪偶联物,从而扩展它们在生物和化学传感中的应用,并为研究各种生物过程提供工具 (Frade 等,2007)。
作用机制
Target of Action
Benzoxazole derivatives, which this compound is a part of, have been extensively used in drug discovery due to their wide spectrum of biological activities . They have been found to exhibit antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .
Mode of Action
Benzoxazole derivatives are known to interact with various targets to exert their biological effects . The specific interactions would depend on the exact structure of the derivative and the target it interacts with.
Biochemical Pathways
Benzoxazole derivatives are known to affect a variety of pathways due to their broad biological activity . The exact pathways would depend on the specific targets of the compound.
Result of Action
Benzoxazole derivatives have been found to exhibit a range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . The exact effects would depend on the specific targets and pathways affected by the compound.
安全和危害
未来方向
生化分析
Biochemical Properties
2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites. Additionally, this compound can bind to specific proteins, modulating their conformation and activity, which can lead to changes in cellular processes .
Cellular Effects
The effects of 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in cell proliferation and apoptosis, leading to altered cell growth and survival. Moreover, it can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhanced cell proliferation and survival. At high doses, it can become toxic, leading to adverse effects such as cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the flux of metabolites through these pathways. For example, this compound can inhibit key enzymes in the glycolytic pathway, leading to a decrease in glucose metabolism and energy production. Additionally, it can affect the levels of specific metabolites, such as amino acids and nucleotides, by modulating their synthesis and degradation .
Transport and Distribution
The transport and distribution of 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability at the site of action. The distribution of this compound can be influenced by factors such as tissue permeability and the presence of binding proteins that sequester it in specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid is crucial for its activity and function. This compound can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. Targeting signals or post-translational modifications can direct the compound to these locations, where it can exert its biological effects. The localization of this compound can influence its interaction with biomolecules and its overall activity within the cell .
属性
IUPAC Name |
2-amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-6-13-9-5-7(2-3-10(9)16-6)4-8(12)11(14)15/h2-3,5,8H,4,12H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPRBSRVFHECME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[4-(Trifluoromethyl)benzothiophen-2-yl]methanol](/img/structure/B3039532.png)




![3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid monohydrate](/img/structure/B3039537.png)






